molecular formula C19H18FN3O B5555288 7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole

7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole

Cat. No. B5555288
M. Wt: 323.4 g/mol
InChI Key: QEOVLKHAHVBNLK-UHFFFAOYSA-N
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Description

The synthesis and study of fluorinated indoles and pyridines have garnered significant interest due to their potential applications in medicinal chemistry and as ligands in various biological studies. These compounds, including 7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole, are crucial in exploring new therapeutic agents and understanding receptor binding dynamics.

Synthesis Analysis

Efficient synthetic routes often involve palladium-catalyzed intramolecular amination, highlighting the importance of C-H activation in constructing complex nitrogen-containing heterocycles. This method has proven to be effective for synthesizing azetidines, pyrrolidines, and indolines, which are core structures in many bioactive compounds (He et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds, such as pyrido[4,3-b]carbazoles and various indole derivatives, has been elucidated through X-ray crystallography and other spectroscopic techniques. These studies reveal the significance of fluorine substitution on the aromatic systems, affecting the molecular conformation and electronic properties (Esra’a S. Abu-Sheaib et al., 2008).

Scientific Research Applications

Synthesis and Receptor Binding Properties

The compound has been explored for its potential in the synthesis and evaluation of nicotinic acetylcholine receptor binding properties. An example includes the development of new positron emission tomography (PET) ligands for nicotinic receptors, highlighting the importance of fluoro derivatives in imaging central nervous system (CNS) receptors (Doll et al., 1999).

Anticancer Activity

Research into the synthesis of novel indole derivatives has revealed compounds with promising anticancer potential. The focus on indole-thiazolidinone hybrids, for instance, shows significant cytotoxic action towards various cancer cell lines, demonstrating the potential of 7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole derivatives in cancer treatment (Kryshchyshyn-Dylevych et al., 2021).

Radiopharmaceutical Applications

The compound's derivatives have been studied for their use in radiopharmaceuticals, such as in the development of [(18) F]T807, a radioligand for imaging tau pathology in neurodegenerative diseases. This highlights the compound's relevance in creating diagnostic tools for conditions like Alzheimer's disease (Shoup et al., 2013).

Antimicrobial and Antiviral Activity

The antimicrobial and antiviral activities of indole derivatives have been explored, with studies indicating that certain modifications can lead to compounds effective against a range of pathogens. This area of research underscores the potential of 7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole in developing new therapeutic agents (Ivashchenko et al., 2014).

Synthesis and Chemical Properties

Research has also been conducted on the synthesis of 7-substituted indoles, demonstrating the versatility and potential of 7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole in the synthesis of complex heterocyclic structures. Such studies are crucial for developing new chemical entities with varied biological activities (Black et al., 1991).

Future Directions

The future directions in the field of indole derivatives involve the investigation of novel methods of synthesis and the construction of indoles as a moiety in selected alkaloids . Additionally, the field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

2-(7-fluoro-2-methyl-1H-indol-3-yl)-1-(3-pyridin-3-ylazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c1-12-16(15-5-2-6-17(20)19(15)22-12)8-18(24)23-10-14(11-23)13-4-3-7-21-9-13/h2-7,9,14,22H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOVLKHAHVBNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N3CC(C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole

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